Hexadecanoic-d31 acid

Catalog No.
S1534917
CAS No.
39756-30-4
M.F
C16H32O2
M. Wt
287.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecanoic-d31 acid

CAS Number

39756-30-4

Product Name

Hexadecanoic-d31 acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoic acid

Molecular Formula

C16H32O2

Molecular Weight

287.61 g/mol

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2

InChI Key

IPCSVZSSVZVIGE-SAQPIRCFSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)O

Synonyms

Hexadecanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d31 Acid; Hexadecanoic-d31 Acid; Hexadecanoic Acid-2H31

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

Internal Standard for Fatty Acid Quantification:

Hexadecanoic-d31 acid (also known as palmitic acid-d31) is primarily used as an internal standard in scientific research for the quantification of palmitic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [, ]. Palmitic acid is a common 16-carbon saturated fatty acid found in various biological samples, including tissues, blood, and food [].

Potential Anti-Inflammatory Properties:

While research on its specific applications is limited, some studies suggest that hexadecanoic acid (without the deuterium labeling) might possess anti-inflammatory properties. One study investigated its potential role in inhibiting phospholipase A2 (PLA2), an enzyme involved in the inflammatory response []. The study found that hexadecanoic acid competitively binds to the active site of PLA2, potentially hindering its activity and offering insights into the development of anti-inflammatory agents []. However, further research is needed to confirm these findings and explore the therapeutic potential of hexadecanoic acid.

Hexadecanoic-d31 acid, also known as hexadecanoic acid-2H31 or palmitic acid-d31, is a deuterated form of hexadecanoic acid, which is a straight-chain saturated fatty acid. It has the chemical formula C16H32O2\text{C}_{16}\text{H}_{32}\text{O}_{2} and a molecular weight of 287.6 g/mol. This compound is characterized by its long carbon chain consisting of 16 carbon atoms, with deuterium atoms replacing hydrogen in specific positions, making it useful in various analytical applications. Hexadecanoic-d31 acid appears as a crystalline solid with a melting point ranging from 61 to 64 °C and a density of approximately 0.868 g/mL at 25 °C .

Typical of fatty acids, including:

  • Esterification: Reacts with alcohols to form esters, which are important in the synthesis of biodiesel and other biofuels.
  • Hydrogenation: Can be hydrogenated to produce saturated fats or fatty alcohols.
  • Oxidation: Undergoes oxidation to yield fatty aldehydes and carboxylic acids, which are relevant in metabolic pathways.
  • Transesterification: In the presence of methanol or ethanol, it can be converted into fatty acid methyl esters or ethyl esters, respectively.

These reactions are significant for both industrial applications and biological processes .

Hexadecanoic-d31 acid exhibits biological relevance similar to that of its non-deuterated counterpart, hexadecanoic acid. It plays a crucial role in cellular metabolism and is involved in:

  • Energy Storage: Serves as a major energy source in the form of triglycerides.
  • Cell Membrane Structure: Contributes to the structural integrity of cell membranes as a component of phospholipids.
  • Signaling Molecules: Acts as a precursor for bioactive lipids involved in signaling pathways.

The deuterated form is particularly useful in metabolic studies and tracer experiments due to its distinct mass characteristics .

Hexadecanoic-d31 acid can be synthesized through several methods:

  • Deuteration of Hexadecanoic Acid: The most common method involves the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents under controlled conditions.
  • Chemical Synthesis: Starting from simpler fatty acids or their derivatives, hexadecanoic-d31 can be synthesized through multi-step

Hexadecanoic-d31 acid has several applications across various fields:

  • Analytical Chemistry: Used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for quantifying fatty acids in biological samples.
  • Metabolic Studies: Serves as a tracer in metabolic research to study lipid metabolism and transport mechanisms.
  • Pharmaceutical Research: Investigated for its potential roles in drug formulation and delivery systems due to its biocompatibility .

Research involving hexadecanoic-d31 acid has focused on its interactions with various biological systems:

  • Protein Binding Studies: Investigations into how this compound interacts with membrane proteins and influences their function.
  • Metabolic Pathway Analysis: Studies examining how hexadecanoic-d31 is metabolized by different tissues provide insights into lipid metabolism.
  • Drug

Hexadecanoic-d31 acid shares structural similarities with several other fatty acids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Hexadecanoic AcidC16H32O2Non-deuterated form; common saturated fatty acid.
Octadecanoic AcidC18H36O2Longer carbon chain; commonly known as stearic acid.
Dodecanoic AcidC12H24O2Shorter carbon chain; known as lauric acid.
Tetradecanoic AcidC14H28O2Intermediate chain length; known as myristic acid.

Uniqueness of Hexadecanoic-d31 Acid

Hexadecanoic-d31 acid's uniqueness lies in its deuterated nature, which allows for precise tracking and quantification in biochemical studies. The incorporation of deuterium alters its mass without significantly changing its chemical behavior, making it an invaluable tool for researchers studying lipid dynamics and metabolism .

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

287.434809384 g/mol

Monoisotopic Mass

287.434809384 g/mol

Heavy Atom Count

18

Appearance

Assay:≥98% deuterated forms (d1-d31)A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(~2~H_31_)Hexadecanoic acid

Dates

Modify: 2023-08-15

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